

An In-depth Technical Guide to Tris(isopropenyoxy)vinylsilane: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Tris(isopropenyoxy)vinylsilane*

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Abstract

Tris(isopropenyoxy)vinylsilane, with the CAS number 15332-99-7, is an organosilicon compound featuring a vinyl group and three isopropenyoxy groups attached to a central silicon atom.^[1] This unique structure makes it a versatile crosslinking agent, particularly in the formulation of neutral cure silicone sealants.^[2] Its reactivity is primarily driven by the hydrolysis of the isopropenyoxy groups in the presence of moisture, leading to the formation of a stable siloxane network. This guide provides a comprehensive overview of the chemical properties, structure, and reactive behavior of **Tris(isopropenyoxy)vinylsilane**, including detailed experimental protocols and spectral data analysis.

Chemical Structure and Identification

Tris(isopropenyoxy)vinylsilane is characterized by a central silicon atom bonded to one vinyl group and three isopropenyoxy groups.

Chemical Structure:

Synonyms: Vinyltriisopropenoxysilane, Ethenyltris((1-methylethyl)oxy)silane, Tri(isopropenyoxy)vinyl silane.^[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Tris(isopropenyoxy)vinylsilane** is presented in the table below.

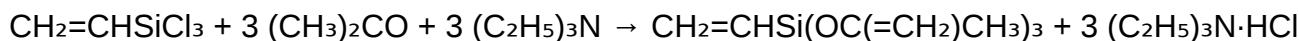
Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₈ O ₃ Si	[3]
Molecular Weight	226.34 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	73-75 °C at 12 mmHg	[3]
Density	0.924 g/cm ³	[3]
Refractive Index	1.4360	[4]
Flash Point	88.2 °C	[3]
Water Solubility	130 mg/L at 20 °C	[4]

Experimental Protocols

Synthesis of Tris(isopropenyoxy)vinylsilane

The following is a representative experimental protocol for the synthesis of **Tris(isopropenyoxy)vinylsilane** based on the reaction of trichlorovinylsilane with acetone in the presence of a tertiary amine.

Reaction Scheme:



Materials:

- Trichlorovinylsilane
- Acetone (anhydrous)

- Triethylamine (anhydrous)
- Anhydrous solvent (e.g., toluene or hexane)
- Nitrogen gas
- Standard glass reaction setup (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with anhydrous acetone and anhydrous triethylamine under a nitrogen atmosphere.
- The flask is cooled in an ice bath.
- Trichlorovinylsilane, dissolved in an equal volume of anhydrous solvent, is added dropwise to the stirred mixture from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.
- The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere.
- The solvent and any unreacted starting materials are removed from the filtrate by distillation at atmospheric pressure.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **Tris(isopropenyloxy)vinylsilane**.^[5]

Characterization

The synthesized **Tris(isopropenyloxy)vinylsilane** can be characterized using standard spectroscopic techniques.

Spectral Data and Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of **Tris(isopropenyoxy)vinylsilane** is expected to show signals corresponding to the vinyl and isopropenyoxy protons.

Protons	Multiplicity	Approximate Chemical Shift (δ , ppm)
Vinyl ($\text{CH}=\text{CH}_2$)	Multiplet	5.8 - 6.2
Isopropenyoxy ($=\text{CH}_2$)	Singlet	4.0 - 4.3
Isopropenyoxy ($-\text{CH}_3$)	Singlet	1.8 - 2.0

Note: The vinyl protons will exhibit complex splitting patterns due to geminal, cis, and trans coupling.[\[6\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the vinyl and isopropenyoxy groups.

Carbon	Approximate Chemical Shift (δ , ppm)
Vinyl ($-\text{CH}=$)	136 - 138
Vinyl ($=\text{CH}_2$)	130 - 132
Isopropenyoxy ($=\text{C}<$)	155 - 158
Isopropenyoxy ($=\text{CH}_2$)	85 - 88
Isopropenyoxy ($-\text{CH}_3$)	20 - 23

Note: The chemical shifts are estimated based on typical values for similar functional groups.[\[7\]](#) [\[8\]](#)

FT-IR Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Vibrational Mode	Approximate Wavenumber (cm ⁻¹)
C=C (vinyl & isopropenyloxy)	Stretching	1645 - 1635
=C-H (vinyl & isopropenyloxy)	Stretching	3090 - 3010
Si-O-C	Asymmetric Stretching	1100 - 1000
C-H (methyl)	Stretching	2980 - 2900

Note: The Si-O-C stretching band is typically strong and broad.[9][10]

Mass Spectrometry

In mass spectrometry, **Tris(isopropenyloxy)vinylsilane** will undergo fragmentation upon ionization. The molecular ion peak (M^+) would be expected at $m/z = 226$. Common fragmentation patterns for vinylsilanes involve cleavage of the vinyl group or the alkoxy groups. [11][12]

Reactivity and Mechanisms

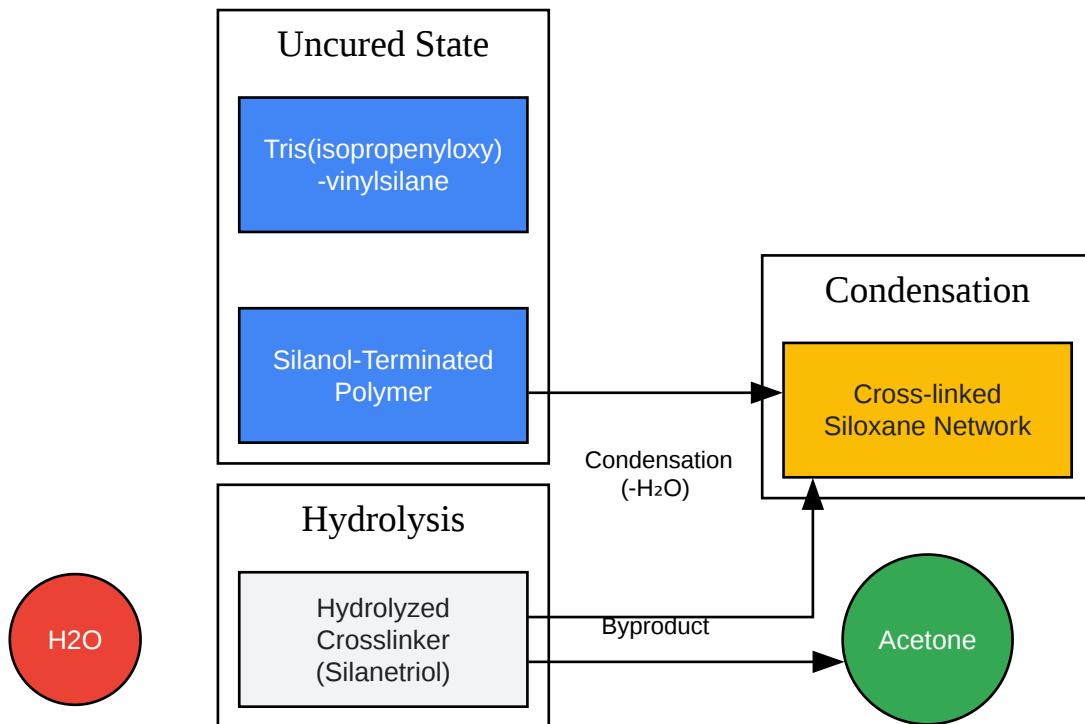
Moisture Curing Mechanism

Tris(isopropenyloxy)vinylsilane is a key component in neutral cure silicone sealants.[2] The curing process is initiated by atmospheric moisture and proceeds via a two-step hydrolysis and condensation mechanism.

Hydrolysis: The isopropenyloxy groups are hydrolyzed by water to form silanol groups and acetone as a byproduct.[13]

Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water. This process continues to build a cross-linked polymer network, resulting in the cured sealant.

The following diagram illustrates the moisture curing pathway of a silicone polymer with **Tris(isopropenyloxy)vinylsilane** as a crosslinker.



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Caption: Moisture curing of a silicone sealant with **Tris(isopropenyloxy)vinylsilane**.

Applications

The primary application of **Tris(isopropenyloxy)vinylsilane** is as a neutral crosslinking agent for room temperature vulcanizing (RTV) silicone sealants.^[2] The release of acetone, a non-corrosive byproduct, makes it suitable for use on sensitive substrates like metals. It is also employed as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.^[2]

Safety Information

Tris(isopropenyloxy)vinylsilane is a flammable liquid and vapor. It can cause skin and eye irritation. Appropriate personal protective equipment should be worn when handling this chemical, and it should be used in a well-ventilated area.^[14]

Conclusion

Tris(isopropenyloxy)vinylsilane is a valuable organosilicon compound with a unique combination of a reactive vinyl group and hydrolyzable isopropenyloxy groups. Its primary role as a neutral curing crosslinker in silicone sealants is well-established. A thorough understanding of its chemical properties, reactivity, and spectral characteristics is essential for its effective application in materials science and formulation chemistry.

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